molecular formula C13H16F3NO3 B13158011 N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

Cat. No.: B13158011
M. Wt: 291.27 g/mol
InChI Key: LVHSQWZZXKEXJV-UHFFFAOYSA-N
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Description

N-Benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide (CAS: 929975-16-6) is a synthetic organic compound with the molecular formula C₁₃H₁₆F₃NO₃ and a molecular weight of 291.27 g/mol. This compound is characterized by a pentanamide backbone featuring a benzyl group, two hydroxyl groups, and a trifluoromethyl group. The presence of the trifluoromethyl group is notable for its influence on the compound's electronic properties and potential biological activity. The compound is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. This compound is of significant interest in medicinal chemistry and biochemistry research, particularly in the study of the mevalonate pathway. Research indicates that fluorinated mevalonate analogues, such as this one, can act as prodrugs. These neutral, less polar prodrugs are designed to overcome the bioavailability challenges associated with highly charged phosphorylated metabolites, allowing for improved cellular permeability. Once inside the cell, they can be enzymatically transformed into active forms that inhibit key enzymes in the bacterial mevalonate pathway, which is essential for lipid biosynthesis. This makes it a valuable tool for developing new anti-pneumococcal antibiotics that do not interfere with human metabolism. The compound is offered with a purity of 95% and is available for immediate purchase in various quantities from global suppliers. Researchers should handle this material with appropriate care, as it may be harmful if swallowed and cause skin and eye irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C13H16F3NO3

Molecular Weight

291.27 g/mol

IUPAC Name

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

InChI

InChI=1S/C13H16F3NO3/c14-13(15,16)12(20,6-7-18)8-11(19)17-9-10-4-2-1-3-5-10/h1-5,18,20H,6-9H2,(H,17,19)

InChI Key

LVHSQWZZXKEXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(CCO)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide generally follows these key steps:

  • Introduction of the trifluoromethyl group onto a suitable pentanamide backbone.
  • Formation of the amide bond between the benzylamine moiety and the trifluoromethylated hydroxy acid intermediate.
  • Selective hydroxylation to yield the 3,5-dihydroxy substitution pattern.
  • Purification and characterization to confirm stereochemistry and purity.

Detailed Preparation Methods

Starting Materials and Reagents

  • Benzylamine or benzylhydroxylamine derivatives as the amine source.
  • Trifluoromethylated hydroxy acids or precursors (e.g., trifluoromethylated keto acids or esters).
  • Coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) for amide bond formation.
  • Solvents: Anhydrous dimethylformamide (DMF), ethyl acetate (AcOEt), hexane, and others depending on reaction step.
  • Bases: N-methylmorpholine or similar tertiary amines to facilitate coupling reactions.

Stepwise Synthetic Procedure

Amide Bond Formation

The key step involves coupling the benzylamine moiety with a trifluoromethylated hydroxy acid derivative. This is typically achieved via carbodiimide-mediated coupling:

  • Dissolve the trifluoromethylated acid (1 equivalent) in anhydrous DMF under nitrogen atmosphere.
  • Add hydroxybenzotriazole (HOBt, 1.2 equivalents) and N-methylmorpholine (3 equivalents) to activate the acid.
  • Introduce benzylhydroxylamine hydrochloride (3.1 equivalents) and EDCI (1.4 equivalents) to the reaction mixture.
  • Stir the reaction at room temperature and monitor progress by thin-layer chromatography (TLC).
  • Upon completion, extract the product with ethyl acetate and wash with water to remove impurities.
  • Dry the organic layer, filter, and evaporate under reduced pressure to obtain the crude amide.
Hydroxylation and Functional Group Manipulation
  • Hydroxyl groups at the 3 and 5 positions are introduced or preserved depending on the starting material.
  • Selective oxidation or reduction steps may be employed to achieve the vicinal diol pattern.
  • Protection/deprotection strategies might be necessary if sensitive groups are present during intermediate steps.
Purification
  • The crude product is purified by flash column chromatography using silica gel or specialized cartridges.
  • Trituration with hexane or other solvents may be used to improve purity and isolate the final compound as a white solid.

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR and ^13C NMR spectra confirm the chemical environment of protons and carbons, verifying the presence of benzyl, amide, trifluoromethyl, and hydroxyl groups.
    • Coupling constants and chemical shifts validate stereochemistry and substitution patterns.
  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the molecular weight of 291.27 g/mol.
  • Melting Point:

    • The purified compound typically exhibits a melting point consistent with literature values for the (3R)-isomer.
  • Chirality and Stereochemistry:

    • Optical rotation and chiral chromatography may be used to confirm enantiomeric purity.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose Notes
Amide Coupling Trifluoromethylated acid, benzylhydroxylamine, EDCI, HOBt, N-methylmorpholine, DMF, r.t. Formation of amide bond Monitored by TLC; inert atmosphere
Hydroxylation/Functionalization Selective oxidation/reduction agents (varies) Introduction of 3,5-dihydroxy groups May require protection steps
Purification Flash chromatography, trituration with hexane Isolation of pure compound Confirmed by NMR and MS

Research Findings and Applications

  • The compound is of interest due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, beneficial for pharmaceutical applications.
  • It has been studied in the context of multifunctional agents for neurodegenerative diseases, particularly Alzheimer's disease, due to its potential antioxidant and metal-chelating properties.
  • The synthetic approach allows for the incorporation of various bioactive moieties for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amide group may produce an amine.

Scientific Research Applications

(3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is an organic compound featuring a trifluoromethyl group, a benzyl group, and two hydroxyl groups attached to a pentanamide backbone. The presence of the trifluoromethyl group (–CF₃) affects the compound's electronic properties and biological activity. The (3S) configuration defines the stereochemistry, indicating that the spatial arrangement of atoms around the chiral center is crucial for its interactions and functions.

Potential Applications

(3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide has potential applications in various fields. Preliminary studies suggest that similar compounds exhibit pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities.

Pharmaceutical Applications

(3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a candidate for pharmaceutical applications. Compounds with similar structures have shown anti-inflammatory, analgesic, and antimicrobial activities in preliminary studies. The hydroxyl groups in the compound enhance hydrogen bonding, potentially increasing bioavailability and interaction with biological targets.

Alzheimer's Disease Research

Hybrid compounds, including trifluoromethyl benzyloxyaminic moieties, have shown potential in reducing Aβ 1-40 fibrillization, particularly in the presence of Cu 2+ . Combining natural acids with the trifluoromethyl benzyloxyaminic bioactive group has led to new benzyloxyamidic derivatives that are being studied as potential multifunctional agents for treating Alzheimer's disease (AD) .

Mevalonate Prodrugs

Fluorinated mevalonate derivatives and their prodrugs have been investigated for their potential to inhibit the bacterial mevalonate pathway .

Interaction Studies

Interaction studies are essential to understand how (3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide interacts with biological macromolecules. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking can provide insights into the compound's mechanism of action and therapeutic potential.

Structural Analysis

The uniqueness of (3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide lies in its specific stereochemistry combined with hydroxyl and trifluoromethyl functionalities, potentially enhancing its biological activity compared to similar compounds.

Several compounds share structural similarities with (3S)-N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide:

Compound NameStructure FeaturesUnique Characteristics
2-MethylphenolAromatic ring with methyl groupCommonly used as an industrial chemical
4-HydroxybenzamideHydroxyl group on an aromatic amideExhibits anti-inflammatory properties
TrifluoroacetophenoneAromatic ketone with trifluoromethyl groupKnown for its use in organic synthesis
N-Benzyl-N-(4-hydroxyphenyl)acetamideBenzyl and hydroxyphenyl groupsPotential analgesic effects

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Trifluoromethyl-Containing Amides

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Molecular Formula: C₁₇H₁₄F₃NO₂
  • Key Features : Aromatic benzamide core with a trifluoromethyl group and isopropoxy-phenyl substituent.
  • Application : Widely used as a pesticide due to its fungicidal activity .
  • Comparison : Unlike the target compound, flutolanil lacks hydroxyl groups and features a benzamide scaffold. The trifluoromethyl group in both compounds enhances hydrophobicity, but flutolanil’s isopropoxy group likely improves soil adhesion, making it agriculturally viable .
b) Compound 7e (N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide)
  • Molecular Formula : C₂₇H₂₇F₃N₄O₂S
  • Key Features : Pentanamide backbone with a piperazine ring and trifluoromethylphenyl substituent.
  • Application : Dopamine D3 receptor ligand with demonstrated selectivity in neurological studies .
  • Comparison : The target compound lacks the piperazine ring and thiophene moiety present in 7e. The absence of these groups may reduce receptor-binding affinity but improve blood-brain barrier penetration due to lower molecular weight (291.27 vs. 528.59) .

Hydroxy-Substituted Amides

a) (3R)-N-Benzhydryl-3,5-dihydroxy-3-methylpentanamide
  • Molecular Formula: C₁₉H₂₃NO₃
  • Key Features : Benzhydryl (diphenylmethyl) substituent and methyl group at the 3-position.
  • The methyl group, unlike trifluoromethyl, lacks electron-withdrawing effects, which may alter metabolic pathways .

Chlorinated and Cyano-Substituted Analogs

a) 3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features : Phthalimide core with a chloro substituent.
  • Application: Monomer for polyimide synthesis in industrial polymers .
  • Comparison: The phthalimide structure contrasts sharply with the pentanamide backbone of the target compound.
b) Compound 7d (5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide)
  • Molecular Formula : C₂₆H₂₇N₅O₂S
  • Key Features: Cyano-substituted phenylpiperazine and thiophene groups.
  • Comparison: The cyano group in 7d introduces strong electron-withdrawing properties, similar to trifluoromethyl, but with distinct electronic and steric profiles. This difference may influence receptor selectivity and synthetic accessibility .

Data Table: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Activity References
N-Benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide C₁₃H₁₆F₃NO₃ 291.27 Benzyl, trifluoromethyl, dihydroxy Pharmaceutical research
Flutolanil C₁₇H₁₄F₃NO₂ 323.29 Trifluoromethyl, isopropoxy-phenyl Pesticide
Compound 7e C₂₇H₂₇F₃N₄O₂S 528.59 Trifluoromethylphenyl, piperazine, thiophene Dopamine D3 receptor ligand
(3R)-N-Benzhydryl-3,5-dihydroxy-3-methylpentanamide C₁₉H₂₃NO₃ 313.39 Benzhydryl, methyl Not specified
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 269.67 Chloro, phthalimide Polymer synthesis

Research Implications and Trends

  • Trifluoromethyl Impact : The trifluoromethyl group in the target compound and analogs like 7e and flutolanil enhances stability and lipophilicity, critical for both drug design and agrochemical efficacy .
  • Hydroxyl Group Role: The dihydroxy groups in the target compound may improve solubility compared to non-hydroxylated analogs (e.g., flutolanil), though this requires empirical validation .
  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates advanced purification techniques, as seen in the synthesis of analogs like 7d and 7e, which employ chromatographic methods for isolation .

Biological Activity

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H14F3N2O3
  • Molecular Weight : 288.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability and interaction with biological membranes.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways.
  • Neuroprotective Effects : It may reduce oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Alzheimer’s.
  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells through mitochondrial pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study measured its capacity to scavenge free radicals compared to standard antioxidants:

CompoundIC50 (µM)
This compound30.8
Trolox (standard)20.0
Ascorbic Acid (standard)25.0

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)22.6Induction of apoptosis
HL-60 (leukemia)31.7Cell cycle arrest
A549 (lung)28.4Mitochondrial dysfunction

Case Studies

  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
  • Cancer Treatment : A study involving human colorectal cancer cells showed that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing a pentanamide backbone with benzyl and trifluoromethyl groups. Analogous procedures (e.g., ) suggest using substituted phenylpiperazines or diazepanes as intermediates. Purification often employs normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., 85% acetonitrile/0.1% ammonium hydroxide) to isolate the target compound. Yield optimization may require adjusting stoichiometry or reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential for confirming substituent positions and stereochemistry, particularly for hydroxyl and trifluoromethyl groups (e.g., δ 7.6–7.3 ppm for aromatic protons, δ 3.1–2.4 ppm for aliphatic chains). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H]+ peaks). For fluorinated compounds, ¹⁹F NMR may further resolve trifluoromethyl environments .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the yield of trifluoromethyl-substituted pentanamides?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of fluorinated intermediates, while bases like triethylamine or DBU improve coupling efficiency. For example, substituting 1-(3-trifluoromethylphenyl)piperazine ( ) achieved 45% yield in dichloromethane. Catalytic Pd-mediated cross-coupling could further optimize trifluoromethyl integration .

Q. What strategies resolve diastereomeric impurities in hydroxyl-rich pentanamides?

  • Methodological Answer : Diastereomer separation may involve chiral chromatography (e.g., Chiralpak AD-H column) or fractional crystallization. Analogous compounds (e.g., ) highlight the importance of controlling reaction temperature to minimize racemization. Post-synthesis, ¹H NMR splitting patterns (e.g., J-values) and X-ray crystallography can confirm stereochemical purity .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Scale-up challenges often arise from poor solubility of fluorinated intermediates. Strategies include:

  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Flow chemistry for precise control of exothermic steps.
  • Solvent screening (e.g., THF/water mixtures) to improve phase separation during extraction .

Handling and Safety

Q. What safety protocols are recommended for handling fluorinated pentanamides?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the trifluoromethyl group.
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting NMR data for fluorinated pentanamides?

  • Methodological Answer : Discrepancies in δ-values (e.g., vs. 5) may stem from solvent polarity or pH. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (e.g., DFT-based chemical shift predictions). Cross-referencing with fluorinated analogs (e.g., ) can clarify splitting patterns .

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